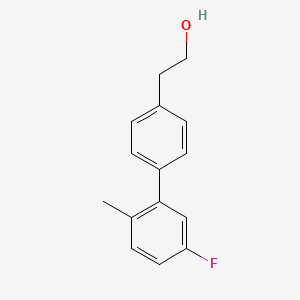

4-(3-Fluoro-6-methylphenyl)phenethyl alcohol

Description

4-(3-Fluoro-6-methylphenyl)phenethyl alcohol (CAS: 1443310-91-5) is a fluorinated aromatic alcohol with the molecular formula C₁₅H₁₅FO and a molar mass of 230.28 g/mol . Its structure features a phenethyl alcohol backbone substituted with a 3-fluoro-6-methylphenyl group.

Properties

IUPAC Name |

2-[4-(5-fluoro-2-methylphenyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO/c1-11-2-7-14(16)10-15(11)13-5-3-12(4-6-13)8-9-17/h2-7,10,17H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQPHUUTGNJHFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=CC=C(C=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-6-methylphenyl)phenethyl alcohol typically involves the reaction of 3-fluoro-6-methylbenzaldehyde with phenethyl alcohol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced techniques such as catalytic hydrogenation or Grignard reactions. These methods ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The alcohol group in 4-(3-Fluoro-6-methylphenyl)phenethyl alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to form various derivatives.

Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under various conditions.

Major Products Formed:

Oxidation: Formation of 4-(3-Fluoro-6-methylphenyl)benzaldehyde or 4-(3-Fluoro-6-methylphenyl)benzoic acid.

Reduction: Formation of 4-(3-Fluoro-6-methylphenyl)phenethylamine.

Substitution: Formation of various substituted phenethyl alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H15FO

- Molecular Weight : 230.2813 g/mol

- Structural Features :

- A phenyl ring substituted with a 3-fluoro-6-methyl group.

- Hydroxyl group (-OH) contributing to its reactivity.

The structural characteristics of this compound allow it to participate in various chemical reactions typical of alcohols and aromatic compounds, including oxidation, reduction, and nucleophilic substitution.

Pharmaceutical Applications

1. Drug Development

4-(3-Fluoro-6-methylphenyl)phenethyl alcohol has garnered attention for its potential use in drug development. Its structural features may enhance the pharmacological profile of new therapeutics. The compound's ability to modulate enzyme activity makes it a candidate for targeting metabolic disorders and hormonal imbalances.

2. Enzyme Inhibition Studies

Research indicates that derivatives of this compound can serve as inhibitors for enzymes such as human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in cortisol metabolism. In vitro studies have shown that modifications to the phenyl ring significantly impact inhibitory potency, suggesting that similar compounds could exhibit comparable activity.

Biological Research Applications

1. Receptor Binding Studies

The compound's structural characteristics make it suitable for receptor binding studies. Its interactions with specific receptors can modulate signaling pathways essential for various physiological processes, particularly in pharmacological applications where receptor modulation is desired for therapeutic effects.

2. Cytotoxicity Assays

In related research examining the cytotoxic effects of structurally analogous compounds on cancer cell lines, it has been found that certain derivatives exhibit dose-dependent apoptosis in human cancer cells. This suggests potential anticancer properties, with mechanisms involving alterations in cell cycle progression and induction of apoptotic pathways.

Inhibition Studies

A study focused on the inhibitory effects of various compounds on human 11β-HSD1 revealed that modifications to the phenyl ring significantly impacted potency. While specific data for this compound was not detailed, similar compounds demonstrated IC50 values ranging from nanomolar to micromolar concentrations.

Cytotoxicity Assays

In related research examining the cytotoxic effects of structurally analogous compounds on cancer cell lines, it was found that certain derivatives exhibited dose-dependent apoptosis in human cancer cells, indicating potential anticancer properties. The mechanisms involved included alterations in cell cycle progression and induction of apoptotic pathways.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-6-methylphenyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, fluorine content, and aromatic substitution patterns. Key comparisons include physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Synthetic Accessibility :

- Enzymatic methods (e.g., lipase-catalyzed esterification) achieve high yields (>95%) for phenethyl alcohol derivatives, but fluorinated analogs like 4-(3-Fluoro-6-methylphenyl)phenethyl alcohol may require optimized conditions due to steric and electronic effects .

- Chemical synthesis of fluorinated phenethyl alcohols often involves multi-step routes, increasing cost and complexity .

However, hydrolysis products (e.g., fluorinated phenols) may pose unique risks . Read-across studies for phenethyl isovalerate suggest that structural analogs with similar substituents (e.g., methyl or fluorine) share comparable toxicity endpoints .

Stability and Applications: The 3-fluoro-6-methyl substitution in the target compound likely enhances thermal and oxidative stability, making it suitable for applications requiring prolonged shelf life (e.g., cosmetics or agrochemicals) . Non-fluorinated phenethyl alcohol is prone to degradation under pasteurization, whereas fluorinated derivatives may resist such conditions .

Biological Activity

4-(3-Fluoro-6-methylphenyl)phenethyl alcohol is an organic compound notable for its unique structural features, including a fluorine atom and a hydroxyl group attached to a phenethyl skeleton. Its molecular formula is C15H15FO, with a molecular weight of approximately 230.2813 g/mol. The presence of the fluorine atom and the specific methyl substitution on the phenyl ring significantly influences its chemical behavior and biological activities.

Structure-Activity Relationship

The structure of 4-(3-Fluoro-6-methylphenyl)phenethyl alcohol suggests potential interactions with biological targets due to its hydrophobic and polar characteristics. The fluorine atom can enhance lipophilicity, potentially improving membrane permeability and biological activity.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-(3-Fluorophenyl)phenethyl alcohol | Fluorinated phenyl group | Potentially higher bioactivity due to fluorination |

| 4-Methylphenethyl alcohol | Methyl substitution on phenyl | Lacks fluorine; may exhibit different biological activity |

| 3-Fluorophenol | Simple phenolic structure | More reactive due to hydroxyl group |

| 4-Fluorophenyl ethanol | Ethanol instead of phenethyl | Different solubility properties |

The combination of fluorination and specific methyl substitution in 4-(3-Fluoro-6-methylphenyl)phenethyl alcohol may enhance its pharmacological profile compared to other similar compounds.

The biological activity of 4-(3-Fluoro-6-methylphenyl)phenethyl alcohol can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular functions.

Case Studies and Research Findings

- Bacteriostatic Activity : Research has shown that derivatives of phenylethanol, including compounds similar to 4-(3-Fluoro-6-methylphenyl)phenethyl alcohol, exhibit bacteriostatic properties. The hydrophobic tails of these alcohols disrupt lipid bilayers, which correlates with their bacteriotoxic activity .

- Cytotoxicity Studies : In studies evaluating cytotoxic effects, compounds structurally related to phenylethanol have demonstrated selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents that minimize side effects .

- Pharmacological Applications : The compound's structural features suggest potential applications in medicinal chemistry, particularly in developing new drugs targeting specific biological pathways. Its unique characteristics may lead to enhanced efficacy against various pathogens or cancer cells .

In Vitro Studies

In vitro experiments have indicated that the compound can influence cell viability and proliferation rates in various cell lines. These studies are essential for understanding the therapeutic potential and safety profile of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.